
N-(4-chlorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine is a chemical compound with potential applications in scientific research. This compound is also known as CM-11 and is a synthetic cannabinoid receptor agonist.
Mechanism of Action
CM-11 acts as an agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
CM-11 has been shown to have similar biochemical and physiological effects as other cannabinoids. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect memory, mood, and appetite. These effects are mediated by the activation of the CB1 receptor in the central nervous system.
Advantages and Limitations for Lab Experiments
CM-11 has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, there are some limitations to using CM-11 in lab experiments. It is a psychoactive substance, which means it can affect the behavior of animals in experiments. It can also be difficult to control the dosage and duration of exposure to CM-11.
Future Directions
There are several future directions for research on CM-11. One area of research could be to study the potential therapeutic applications of cannabinoids, including CM-11, for various medical conditions. Another area of research could be to study the interactions between cannabinoids and other neurotransmitter systems in the central nervous system. Finally, research could be done to develop new synthetic cannabinoids with improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, CM-11 is a synthetic cannabinoid receptor agonist with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CM-11 and other cannabinoids could lead to new therapeutic applications and a better understanding of the central nervous system.
Synthesis Methods
The synthesis method of CM-11 involves the reaction of 8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure CM-11.
Scientific Research Applications
CM-11 has potential applications in scientific research as a synthetic cannabinoid receptor agonist. It can be used to study the effects of cannabinoids on the central nervous system and their potential therapeutic applications. CM-11 can also be used to study the mechanisms of action of cannabinoids and their interactions with other neurotransmitter systems.
properties
IUPAC Name |
N-(4-chlorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-6-12-19(13-7-15)30(26,27)21-14-16-4-3-5-20(28-2)22(16)29-23(21)25-18-10-8-17(24)9-11-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODFCJPDGTYRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2657075.png)
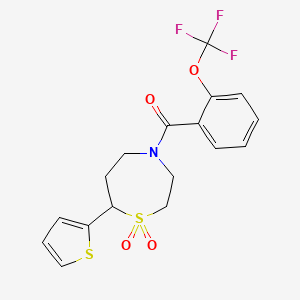
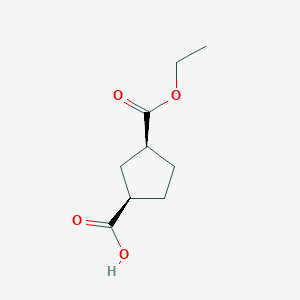
![2-[3-(Trifluoromethyl)benzoyl]thiophene](/img/structure/B2657080.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2657082.png)
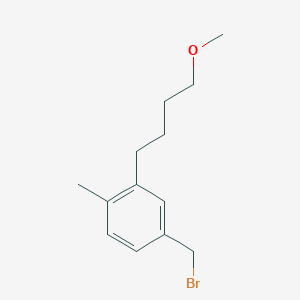
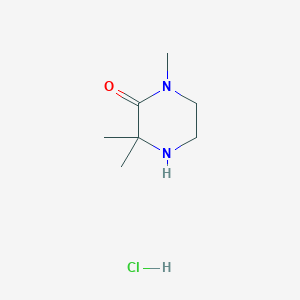

![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2657086.png)
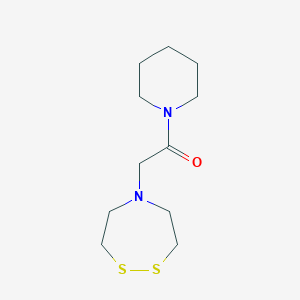


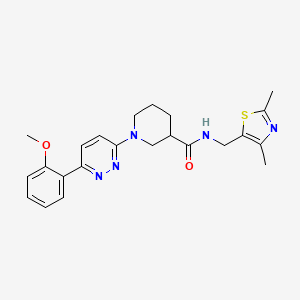
![N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2657094.png)